6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride
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Overview
Description
Novel PAK inhibitor for the treatment of CNS disorders such as neuropsychiatric disorders or neurofibromatosis, and also for the treatment of cancer; High Quality Biochemicals for Research Uses
Scientific Research Applications
Pesticidal Activities
Research has shown the potential of thiazole derivatives in the field of pesticides. For instance, compounds similar to the one have been evaluated for their pesticidal activities against mosquito larvae and phytopathogenic fungi. Specifically, thiazole derivatives have shown promising results in controlling mosquito larvae and plant diseases (Choi et al., 2015).
Anticancer Applications
Thiazole compounds have also been synthesized and studied for their anticancer properties. A study on novel thiazole derivatives based on the structure of dasatinib highlighted compounds with significant antiproliferative potency on human leukemia cells, making them potential candidates for anti-tumor drugs (Liu et al., 2011).
Cardioprotective Effects
Thiazole derivatives have been synthesized and their cardioprotective activity has been studied. These compounds showed moderate to high cardioprotective effects in vitro, suggesting their potential as cardioprotective agents (Drapak et al., 2019).
Antibacterial and Antifungal Properties
The synthesis of novel benzothiazole pyrimidine derivatives and their evaluation for antibacterial and antifungal activity has been a focus of research. Certain synthesized compounds demonstrated excellent in vitro antibacterial and antifungal activities, surpassing standard drugs (Maddila et al., 2016).
properties
CAS RN |
1428758-85-3 |
---|---|
Product Name |
6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride |
Molecular Formula |
C29H29Cl2N7OS |
Molecular Weight |
594.559 |
IUPAC Name |
6-[2-chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride |
InChI |
InChI=1S/C29H28ClN7OS.ClH/c1-3-37-27-20(14-24(28(37)38)23-9-4-19(15-25(23)30)26-17-31-18-39-26)16-32-29(34-27)33-21-5-7-22(8-6-21)36-12-10-35(2)11-13-36;/h4-9,14-18H,3,10-13H2,1-2H3,(H,32,33,34);1H |
InChI Key |
VMGGCECGUUCYOI-UHFFFAOYSA-N |
SMILES |
CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=CN=CS4)Cl)NC5=CC=C(C=C5)N6CCN(CC6)C.Cl |
synonyms |
6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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